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6-Methoxypyridazine-3-carboxylic

acid

Cat. No.: B1315001 Get Quote

Introduction

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic building block of significant interest

in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring

containing two adjacent nitrogen atoms, imparts unique physicochemical properties to

molecules, including potential modulation of metabolic stability, solubility, and target-binding

interactions. The carboxylic acid functionality at the 3-position serves as a versatile handle for

synthetic modifications, most notably for the formation of amide bonds, a ubiquitous linkage in

pharmaceuticals.

Applications in Drug Discovery and Organic Synthesis

The pyridazine moiety is a recognized pharmacophore, and derivatives of 6-
Methoxypyridazine-3-carboxylic acid have been incorporated into a variety of biologically

active compounds. Amides derived from this scaffold are key intermediates and final products

in the synthesis of potent and selective inhibitors of various enzymes and receptors.

A prominent example is the use of a derivative of 6-methoxypyridazine-3-carboxamide in the

synthesis of Deucravacitinib, an oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).

This underscores the relevance of this scaffold in the development of novel therapeutics for

immune-mediated diseases. The amide linkage in these molecules is crucial for their biological

activity, highlighting the importance of robust and efficient methods for their synthesis.
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General Principles of Amide Bond Formation

The direct reaction of a carboxylic acid and an amine to form an amide is typically a slow

process due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic

acid must first be activated to a more electrophilic species. This is achieved using a variety of

coupling reagents. The choice of coupling reagent, solvent, and base is critical to ensure high

yields, minimize side reactions, and preserve stereochemistry when applicable.

Protocols for Amide Bond Formation
The following section provides generalized protocols for the formation of amides using 6-
Methoxypyridazine-3-carboxylic acid. The selection of a specific protocol will depend on the

nature of the amine, the scale of the reaction, and the available resources.

Protocol 1: Carbodiimide-Mediated Amide Coupling
(EDC/HOBt)
This is one of the most common and versatile methods for amide bond formation. 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the

carboxylic acid. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt)

or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization.

Experimental Protocol:

To a solution of 6-Methoxypyridazine-3-carboxylic acid (1.0 eq) in a suitable aprotic

solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1-0.5 M) at room

temperature, add the desired amine (1.0-1.2 eq).

Add HOBt (1.2 eq) to the mixture.

Slowly add EDC hydrochloride (1.2 eq) to the reaction mixture.

If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-

diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and

wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford the desired amide.

Protocol 2: Uronium-Based Coupling (HATU)
Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often used for

sterically hindered or electronically deactivated substrates. These reactions are typically faster

than those mediated by carbodiimides.

Experimental Protocol:

Dissolve 6-Methoxypyridazine-3-carboxylic acid (1.0 eq) in an aprotic solvent such as

DMF (0.1-0.5 M).

Add the amine (1.0-1.2 eq) to the solution.

Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).

Add HATU (1.1-1.2 eq) to the reaction mixture at room temperature.

Stir the reaction at room temperature for 1-4 hours.

Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, quench with water and extract the product with an

appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous LiCl (to remove DMF), 1 M HCl, saturated

aqueous NaHCO₃, and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Purify the residue by silica gel chromatography or recrystallization.

Data Presentation
The following table summarizes common reagents and conditions for the amide coupling of 6-
Methoxypyridazine-3-carboxylic acid. Please note that optimal conditions may vary

depending on the specific amine substrate.

Coupling
Reagent

Additive Base Solvent
Temperatur
e (°C)

Typical
Reaction
Time (h)

EDC HOBt/HOAt DIPEA/TEA DCM/DMF 20-25 12-24

HATU None DIPEA DMF 20-25 1-4

PyBOP None DIPEA DMF/DCM 20-25 2-6

T3P None Pyridine/TEA
Ethyl

Acetate/THF
20-50 1-12

Visualizations
Experimental Workflow for Amide Bond Formation
The following diagram illustrates a generalized workflow for the synthesis of amides from 6-
Methoxypyridazine-3-carboxylic acid.
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Generalized workflow for amide synthesis.

Logical Relationship of Reaction Components
This diagram shows the interaction between the key components in a typical amide coupling

reaction.
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Key component interactions in amide coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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